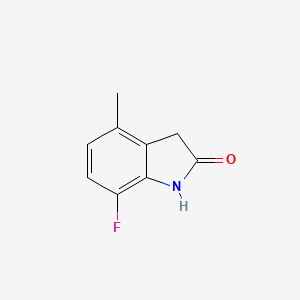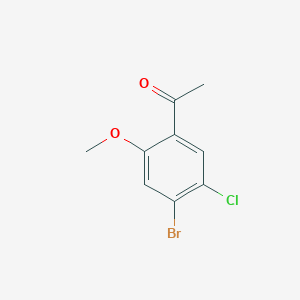![molecular formula C10H10FNO B13904387 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)
4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile is an organic compound that features a fluorine atom, a hydroxypropyl group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile, which is commercially available.
Hydroxypropylation: The hydroxypropyl group is introduced via a nucleophilic substitution reaction. This involves reacting 4-fluorobenzonitrile with a suitable hydroxypropylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzonitrile: Lacks the hydroxypropyl group, making it less versatile in certain applications.
4-Fluoro-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxypropyl group, which may affect its reactivity and applications.
Uniqueness
4-Fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group, which allows for a wide range of chemical modifications and applications. The fluorine atom also imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile |
InChI |
InChI=1S/C10H10FNO/c1-7(13)4-9-5-10(11)3-2-8(9)6-12/h2-3,5,7,13H,4H2,1H3/t7-/m0/s1 |
Clave InChI |
SRJYUMHVQQCBHV-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC1=C(C=CC(=C1)F)C#N)O |
SMILES canónico |
CC(CC1=C(C=CC(=C1)F)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13904323.png)
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![1-Phenyl-5-(prop-1-yn-1-yl)-octahydroimidazo[1,2-a]pyridine](/img/structure/B13904342.png)
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)



![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
